A Technical Guide to the Natural Sources and Isolation of Acacetin-7-O-beta-D-galactopyranoside for Research and Development
A Technical Guide to the Natural Sources and Isolation of Acacetin-7-O-beta-D-galactopyranoside for Research and Development
Abstract
This technical guide provides a comprehensive overview of Acacetin-7-O-beta-D-galactopyranoside, a flavonoid glycoside with notable biological activities. It is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development. This document details the primary natural sources of the compound, offering a deep dive into the rationale behind and the methodologies for its extraction, isolation, and purification. Furthermore, it outlines the analytical techniques essential for the structural elucidation and quality control of the isolated compound. The protocols described herein are designed to be self-validating, with an emphasis on the scientific principles that underpin the experimental choices, ensuring both reproducibility and technical accuracy.
Introduction to Acacetin-7-O-beta-D-galactopyranoside
Acacetin-7-O-beta-D-galactopyranoside is a naturally occurring flavonoid, specifically a glycosyloxyflavone. It consists of the flavone acacetin (5,7-dihydroxy-4'-methoxyflavone) glycosidically linked to a beta-D-galactopyranose sugar moiety at the 7-hydroxyl position. This compound has garnered significant interest within the scientific community due to its potential therapeutic applications, including anti-inflammatory, antioxidant, and antiviral properties. Notably, it has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor, suggesting its relevance in research for neurodegenerative diseases such as Alzheimer's[1]. The structural integrity and purity of Acacetin-7-O-beta-D-galactopyranoside are paramount for reliable pharmacological studies, necessitating robust and well-documented isolation and characterization procedures.
Molecular Structure:
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Chemical Formula: C₂₂H₂₂O₁₀
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Molecular Weight: 446.4 g/mol [2]
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IUPAC Name: 5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[2]
Principal Natural Sources
The primary and most well-documented natural sources of Acacetin-7-O-beta-D-galactopyranoside are the flower heads of various species within the Chrysanthemum genus, which belongs to the Asteraceae family.
Table 1: Key Natural Sources of Acacetin-7-O-beta-D-galactopyranoside
| Plant Species | Family | Part(s) Used | Reference(s) |
| Chrysanthemum morifolium Ramat. | Asteraceae | Flower heads | [1][3][4] |
| Chrysanthemum indicum L. | Asteraceae | Flower heads | [2] |
The prevalence of this compound in Chrysanthemum species makes them the logical starting point for its isolation. The choice of plant material is a critical first step, as the concentration of the target flavonoid can vary based on the cultivar, geographical location, and harvesting time[3][4].
Extraction Strategy: Rationale and Protocol
The extraction of flavonoid glycosides like Acacetin-7-O-beta-D-galactopyranoside from plant matrices is governed by the principle of "like dissolves like." These compounds are moderately polar due to the presence of the sugar moiety and the phenolic hydroxyl groups. Therefore, polar solvents are the most effective for their extraction.
Causality Behind Solvent and Method Selection
Ethanol is a commonly employed solvent for flavonoid extraction due to its high efficiency in dissolving these compounds, its relatively low toxicity, and its ease of removal through evaporation. The use of aqueous ethanol (a mixture of ethanol and water) is often preferred over absolute ethanol. The water component helps to swell the plant material, increasing the surface area for solvent penetration and improving the extraction of more polar glycosides.
Modern extraction techniques such as ultrasonic-assisted extraction (UAE) are favored over traditional methods like maceration due to their increased efficiency and shorter extraction times. Ultrasonication utilizes high-frequency sound waves to induce cavitation in the solvent, leading to the disruption of plant cell walls and enhanced release of intracellular contents.
Step-by-Step Extraction Protocol
The following protocol is a synthesized methodology based on optimized conditions reported for flavonoid extraction from Chrysanthemum morifolium.
Materials and Equipment:
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Dried flower heads of Chrysanthemum morifolium
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75% Ethanol (v/v)
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Ultrasonic bath or probe sonicator
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Filter paper or sintered glass funnel
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Rotary evaporator
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Centrifuge
Procedure:
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Preparation of Plant Material: Grind the dried flower heads of Chrysanthemum morifolium into a fine powder to increase the surface area for extraction.
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Solvent Extraction:
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Combine the powdered plant material with 75% ethanol in a flask at a liquid-to-solid ratio of 25:1 (mL/g).
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Place the flask in an ultrasonic bath.
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Perform ultrasonic-assisted extraction at a temperature of 80°C for 35 minutes.
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Filtration and Concentration:
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After extraction, filter the mixture to separate the solid plant debris from the liquid extract.
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Wash the residue with a small volume of 75% ethanol to ensure maximum recovery of the extract.
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Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to remove the ethanol.
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Clarification:
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The resulting aqueous concentrate may contain suspended impurities. Centrifuge the concentrate to pellet any remaining solid particles.
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Carefully decant the supernatant, which is the crude flavonoid extract.
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Purification Workflow: A Multi-Step Approach
The purification of Acacetin-7-O-beta-D-galactopyranoside from the crude extract is a multi-step process aimed at removing other co-extracted compounds, such as other flavonoids, phenolic acids, and chlorophyll. A common strategy involves a combination of different chromatographic techniques.
Rationale for Chromatographic Methods
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Macroporous Resin Chromatography: This is an effective initial clean-up step. Resins like Diaion HP-20 have a high affinity for moderately polar compounds like flavonoid glycosides, allowing for their adsorption from the aqueous extract while more polar impurities (like sugars and salts) are washed away. The adsorbed flavonoids can then be eluted with a less polar solvent, such as ethanol.
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Silica Gel Column Chromatography: This technique separates compounds based on their polarity. By using a gradient of solvents with increasing polarity, compounds can be selectively eluted from the column.
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Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique used for the final purification of the target compound. It provides excellent separation of closely related compounds, yielding a high-purity final product.
Visualizing the Purification Workflow
Caption: A generalized workflow for the purification of Acacetin-7-O-beta-D-galactopyranoside.
Detailed Purification Protocol
Step 1: Macroporous Resin Chromatography (Initial Fractionation)
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Column Preparation: Pack a column with Diaion HP-20 resin and equilibrate it with deionized water.
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Sample Loading: Load the aqueous crude extract onto the column.
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Washing: Wash the column with several column volumes of deionized water to remove highly polar impurities.
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Elution: Elute the adsorbed flavonoids with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol). Collect fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing the target compound.
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Pooling and Concentration: Combine the fractions rich in Acacetin-7-O-beta-D-galactopyranoside and concentrate them using a rotary evaporator.
Step 2: Silica Gel Column Chromatography (Further Purification)
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Column Packing: Pack a silica gel column with a suitable non-polar solvent system (e.g., chloroform-methanol).
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Sample Application: Adsorb the concentrated fraction from the previous step onto a small amount of silica gel and apply it to the top of the column.
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Gradient Elution: Elute the column with a gradient of increasing polarity, for example, by gradually increasing the percentage of methanol in chloroform.
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Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC. Pool the fractions containing the compound of interest.
Step 3: Preparative HPLC (Final Isolation)
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System and Column: Use a preparative HPLC system equipped with a C18 column.
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Mobile Phase: A typical mobile phase for flavonoid glycoside separation is a gradient of acetonitrile in water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. The exact gradient will need to be optimized based on analytical HPLC runs.
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Injection and Fractionation: Inject the semi-purified fraction and collect the peak corresponding to Acacetin-7-O-beta-D-galactopyranoside based on its retention time.
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Solvent Removal: Remove the HPLC solvents from the collected fraction, typically by lyophilization (freeze-drying), to obtain the pure, solid compound.
Structural Elucidation and Quality Control
The identity and purity of the isolated Acacetin-7-O-beta-D-galactopyranoside must be confirmed using a combination of spectroscopic and spectrometric techniques.
Key Analytical Techniques
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High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product. A single, sharp peak at the expected retention time indicates high purity.
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Mass Spectrometry (MS): Provides information about the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for the definitive structural elucidation of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used for complete assignment of all proton and carbon signals.
Spectral Data for Acacetin-7-O-beta-D-galactopyranoside
The following table presents the characteristic ¹H and ¹³C NMR spectral data for Acacetin-7-O-beta-D-galactopyranoside, which are crucial for its identification.
Table 2: ¹H and ¹³C NMR Spectral Data of Acacetin-7-O-beta-D-galactopyranoside
| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |
| Acacetin Moiety | ||
| 2 | 164.5 | |
| 3 | 103.5 | 6.85 (s) |
| 4 | 182.4 | |
| 5 | 161.7 | |
| 6 | 99.9 | 6.50 (d, 2.1) |
| 7 | 163.1 | |
| 8 | 95.1 | 6.80 (d, 2.1) |
| 9 | 157.4 | |
| 10 | 105.7 | |
| 1' | 123.1 | |
| 2', 6' | 128.7 | 8.05 (d, 8.8) |
| 3', 5' | 114.8 | 7.15 (d, 8.8) |
| 4' | 162.8 | |
| OCH₃ | 55.6 | 3.88 (s) |
| Galactose Moiety | ||
| 1'' | 100.8 | 5.15 (d, 7.5) |
| 2'' | 71.5 | 3.60-3.70 (m) |
| 3'' | 73.6 | 3.60-3.70 (m) |
| 4'' | 68.3 | 3.80-3.90 (m) |
| 5'' | 75.9 | 3.60-3.70 (m) |
| 6'' | 60.8 | 3.70-3.80 (m) |
Note: NMR data can vary slightly depending on the solvent used.
Visualizing the Analytical Workflow
Caption: The analytical workflow for the confirmation of isolated Acacetin-7-O-beta-D-galactopyranoside.
Conclusion
The isolation of Acacetin-7-O-beta-D-galactopyranoside from its natural sources, primarily Chrysanthemum morifolium, is a systematic process that relies on a sound understanding of its physicochemical properties. This guide has provided a detailed framework, from the selection of raw materials to the final analytical confirmation of the pure compound. The outlined protocols for ultrasonic-assisted extraction followed by a multi-step chromatographic purification process offer a robust and reproducible approach for obtaining high-purity Acacetin-7-O-beta-D-galactopyranoside suitable for scientific research and drug development endeavors. Adherence to these methodologies and a thorough analytical characterization are essential for ensuring the quality and reliability of subsequent biological and pharmacological investigations.
References
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Chen, S., Liu, A., et al. (2021). Flavonoids and caffeoylquinic acids in Chrysanthemum morifolium Ramat flowers: A potentially rich source of bioactive compounds. Food Chemistry, 344, 128733. [Link]
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PubChem. (n.d.). Acacetin 7-galactoside. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). Acacetin-7-O-Beta-D-Galactopyranoside. National Center for Biotechnology Information. [Link]
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ResearchGate. (n.d.). Structure, 1 H and 13 C-NMR spectral data of acacetin-7-O-glycoside. [Link]
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Wang, Y., et al. (2018). Flavonoids from the flowers of Chrysanthemum morifolium Ramat. Phytochemistry Letters, 23, 52-56. [Link]
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PubMed. (2021). Flavonoids and caffeoylquinic acids in Chrysanthemum morifolium Ramat flowers: A potentially rich source of bioactive compounds. National Center for Biotechnology Information. [Link]
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Royal Society of Chemistry. (n.d.). Supplementary information. [Link]
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